molecular formula C19H18N4O3 B2839768 N-(3-Methoxyphenyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide CAS No. 2309751-28-6

N-(3-Methoxyphenyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide

Cat. No.: B2839768
CAS No.: 2309751-28-6
M. Wt: 350.378
InChI Key: OGCYMKUWCAASPM-UHFFFAOYSA-N
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Description

“N-(3-Methoxyphenyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide” is a complex organic compound. It contains several functional groups and rings including a triazolo ring, an oxazine ring, a carboxamide group, and a methoxyphenyl group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. Techniques such as 1H, 13C-NMR, IR, and HRMS spectrum analysis are often used to characterize such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, compounds with similar structures have been found to have inhibitory activities against certain enzymes .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system it interacts with. For example, compounds with similar structures have been found to inhibit certain enzymes, which could be a potential mechanism of action .

Future Directions

Future research on this compound could involve further characterization of its properties, exploration of its biological activity, and optimization of its synthesis process. It could also involve the development of derivatives with improved properties .

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-25-15-9-5-8-14(10-15)20-19(24)18-16-12-26-17(11-23(16)22-21-18)13-6-3-2-4-7-13/h2-10,17H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCYMKUWCAASPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3COC(CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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